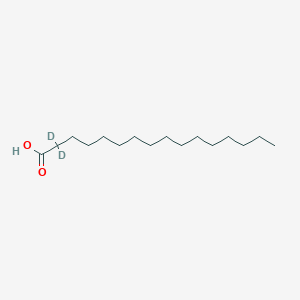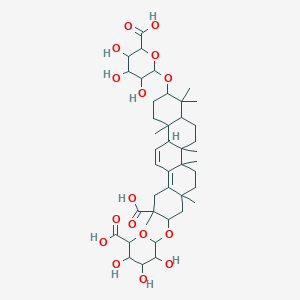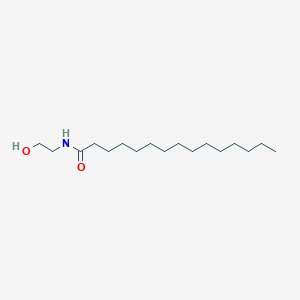
Hexadecanoic-2,2-d2 acid
Overview
Description
Palmitic Acid-d2, also known as Hexadecanoic-2,2-d2 acid, is a deuterium-labeled form of palmitic acid. It is a saturated fatty acid with a 16-carbon chain and two deuterium atoms at the second carbon position. This compound is commonly used as an internal standard in mass spectrometry for the quantification of palmitic acid due to its similar chemical properties but distinct mass .
Mechanism of Action
Target of Action
Hexadecanoic-2,2-d2 acid, also known as Palmitic acid-2,2-d2, is a type of fatty acid found in both plants and animals
Biochemical Pathways
This compound is involved in several biochemical pathways. According to the KEGG database , it participates in fatty acid biosynthesis, fatty acid elongation, and fatty acid degradation. It also plays a role in the biosynthesis of unsaturated fatty acids and plant secondary metabolites. In the beta-oxidation pathway, it is involved in acyl-CoA synthesis .
Result of Action
cerevisiae and E.coli promotes oxidative stress tolerance of the S.cerevisiae cells . This suggests that this compound may have similar effects.
Biochemical Analysis
Cellular Effects
Hexadecanoic-2,2-d2 acid has been found to promote oxidative stress tolerance in S. cerevisiae cells when co-cultured with E.coli . It enhances cell viability by improving membrane stability and reducing the oxidized lipid level .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade rapidly .
Preparation Methods
Synthetic Routes and Reaction Conditions
Palmitic Acid-d2 can be synthesized through a versatile procedure that involves the deuteration of palmitic acid. The process typically includes the following steps:
Deuteration of Palmitic Acid: The hydrogen atoms at the second carbon position of palmitic acid are replaced with deuterium atoms using deuterium gas (D2) in the presence of a catalyst.
Purification: The resulting product is purified through crystallization or chromatography to obtain high-purity Palmitic Acid-d2.
Industrial Production Methods
Industrial production of Palmitic Acid-d2 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of palmitic acid are subjected to deuteration using deuterium gas and a suitable catalyst.
Industrial Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Palmitic Acid-d2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce palmitic acid derivatives such as palmitic aldehyde and palmitic acid hydroperoxide.
Reduction: Reduction reactions can convert Palmitic Acid-d2 to its corresponding alcohol, hexadecanol-d2.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled temperatures and pressures.
Major Products
Oxidation: Palmitic aldehyde-d2, palmitic acid hydroperoxide-d2.
Reduction: Hexadecanol-d2.
Substitution: Various substituted palmitic acid derivatives.
Scientific Research Applications
Palmitic Acid-d2 has numerous applications in scientific research:
Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of palmitic acid.
Biology: Employed in studies involving lipid metabolism and fatty acid biosynthesis.
Medicine: Utilized in research on metabolic disorders, diabetes, and cardiovascular diseases.
Industry: Applied in the production of deuterated compounds for pharmaceutical and biochemical research
Comparison with Similar Compounds
Similar Compounds
Stearic Acid-d2: Another deuterium-labeled fatty acid with an 18-carbon chain.
Oleic Acid-d2: A deuterium-labeled monounsaturated fatty acid with an 18-carbon chain and one double bond.
Linoleic Acid-d2: A deuterium-labeled polyunsaturated fatty acid with an 18-carbon chain and two double bonds
Uniqueness
Palmitic Acid-d2 is unique due to its specific labeling at the second carbon position, making it an ideal internal standard for the quantification of palmitic acid in various analytical techniques. Its chemical properties closely resemble those of natural palmitic acid, allowing for accurate and reliable measurements .
Properties
IUPAC Name |
2,2-dideuteriohexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i15D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCSVZSSVZVIGE-DOBBINOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCCCCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50493908 | |
| Record name | (2,2-~2~H_2_)Hexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50493908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62689-96-7 | |
| Record name | (2,2-~2~H_2_)Hexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50493908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Palmitic-2,2-D2 acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Isothiazolo[4,5-c]pyridine, 3-methyl-(9CI)](/img/structure/B164078.png)








